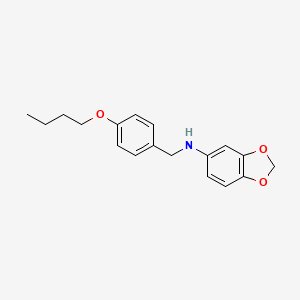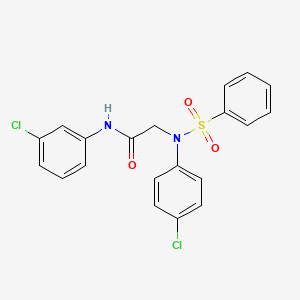
1,3-benzodioxol-5-yl(4-butoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-benzodioxol-5-yl(4-butoxybenzyl)amine, commonly known as 5-Methoxy-2-aminoindane (5-MAI), is a chemical compound that belongs to the family of aminoindanes. This compound is known for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine involves the release of serotonin and dopamine in the brain. This release is achieved by the inhibition of the reuptake of these neurotransmitters by the presynaptic neurons. The increased levels of serotonin and dopamine in the synaptic cleft lead to enhanced neurotransmission, resulting in the observed effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine are primarily due to its action on the serotonin and dopamine systems in the brain. The compound has been found to increase the levels of these neurotransmitters, leading to enhanced mood, improved cognitive function, and reduced anxiety. It has also been reported to have neuroprotective effects and can help in the regeneration of damaged neurons.
实验室实验的优点和局限性
One of the main advantages of using 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine in lab experiments is its potent serotonin and dopamine releasing properties. This makes it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, one of the limitations of using 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine is its potential toxicity. The compound has been found to be toxic at high doses, and caution must be exercised while handling it.
未来方向
There are several future directions for research on 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine. One of the areas that require further investigation is the potential applications of the compound in the treatment of neurological disorders. The compound's neuroprotective effects and its ability to regenerate damaged neurons make it a promising candidate for the development of new therapies. Another area that requires further investigation is the mechanism of action of the compound. A better understanding of the molecular mechanisms underlying the compound's effects can lead to the development of more potent and selective compounds. Finally, the safety profile of the compound needs to be further evaluated to determine its potential for human use.
Conclusion:
In conclusion, 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its potent serotonin and dopamine releasing properties make it a useful tool for studying the role of these neurotransmitters in various neurological disorders. The compound's neuroprotective effects and its ability to regenerate damaged neurons make it a promising candidate for the development of new therapies. However, caution must be exercised while handling the compound due to its potential toxicity. Further research is required to fully understand the compound's mechanism of action and its safety profile.
合成方法
The synthesis of 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-butoxybenzylamine in the presence of a reducing agent. The product obtained is then subjected to a catalytic hydrogenation reaction to produce 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine. This synthesis method has been reported in the literature and has been used by many researchers to obtain 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine for their studies.
科学研究应用
1,3-benzodioxol-5-yl(4-butoxybenzyl)amine has been found to be a potent serotonin and dopamine releaser, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been reported to have neuroprotective effects and can help in the regeneration of damaged neurons. The compound has been extensively studied in animal models, and its potential applications in humans are being explored.
属性
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-3-10-20-16-7-4-14(5-8-16)12-19-15-6-9-17-18(11-15)22-13-21-17/h4-9,11,19H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNRDAJQFZSZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)

![1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)

![1-(2-hydroxy-4-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5196589.png)
![(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5196592.png)
![1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5196597.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5196600.png)
![8-methoxy-4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5196608.png)

![N-{2-[(3-acetylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5196627.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5196631.png)